molecular formula C18H14N6O2S2 B2606084 4-amino-N-{4-[2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-pyrimidinyl}benzenesulfonamide CAS No. 1210769-98-4

4-amino-N-{4-[2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-pyrimidinyl}benzenesulfonamide

Cat. No. B2606084
CAS RN: 1210769-98-4
M. Wt: 410.47
InChI Key: GEKTWIYBLBCGMN-UHFFFAOYSA-N
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Description

The compound “4-amino-N-{4-[2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-pyrimidinyl}benzenesulfonamide” is an aromatic compound . It belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel 4- (2- (6-amino-4-oxo-4,5-dihydro-1H-pyrrolo [2,3-d]pyrimidin-3-yl)ethyl)benzamide derivatives have been synthesized and characterized .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using single-crystal X-ray diffraction . The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For example, the reduction with iron and hydrochloric acid gives mainly 4-aminopyridine (80-85%), and as by-products 4-aminopyridine-N-oxide, 4-pyridone, and 4,4’-azopyridine .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported .

Scientific Research Applications

Photodynamic Therapy Application

A study detailed the synthesis and characterization of a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. This compound exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a potential candidate for Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor Activity

Novel derivatives of benzenesulfonamide, including acetamide, pyrrole, pyrrolopyrimidine, and other related compounds, have been synthesized and evaluated for antitumor activity. Certain compounds demonstrated effectiveness surpassing that of the reference drug, doxorubicin, highlighting their potential in cancer treatment strategies (Alqasoumi, Ghorab, Ismail, Abdel-Gawad, El-Gaby, & Aly, 2009).

Antiglaucoma Properties

Derivatives of 4-(2-amino-pyrimidin-4-yl-amino)-benzenesulfonamide have shown strong inhibition of carbonic anhydrase isozymes involved in aqueous humor secretion within the eye. This discovery is pivotal for developing new antiglaucoma medications that can be administered topically to lower intraocular pressure effectively (Casini, Mincione, Vullo, Menabuoni, Scozzafava, & Supuran, 2002).

Antimicrobial and Antitumor Agents

Thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives containing the benzenesulfonamide moiety have been synthesized and evaluated for their antimicrobial and antitumor properties. Some of these compounds exhibited significant activity against various bacterial strains and human tumor cell lines, indicating their potential as therapeutic agents (Hafez, Alsalamah, & El-Gazzar, 2017).

Nonlinear Optical Properties

The first hyperpolarizability of new sulfonamide amphiphiles has been evaluated through calculations and hyper-Rayleigh scattering measurements. These compounds demonstrate significant nonlinear optical properties, suggesting their applicability in the development of optical materials for technological applications (Kucharski, Janik, & Kaatz, 1999).

Mechanism of Action

Target of Action

The primary targets of 4-amino-N-{4-[2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-pyrimidinyl}benzenesulfonamide are the Tyrosine-protein kinase ABL1 and the Tyrosine-protein kinase transforming protein Abl . These proteins play a crucial role in cell differentiation, cell division, cell adhesion, and stress response .

Mode of Action

This compound interacts with its targets by binding to the active site of these proteins . This interaction inhibits the activity of the proteins, leading to changes in the cellular processes they regulate .

Biochemical Pathways

The interaction of this compound with its targets affects various biochemical pathways. For instance, it can influence the signaling pathways related to cell growth and survival . The downstream effects of these changes can lead to alterations in cell behavior and function .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets and how long it remains active in the body .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific context of its use . For instance, in the context of cancer treatment, the compound’s inhibition of tyrosine kinases can lead to reduced tumor growth .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other compounds, the pH of the environment, and the temperature . Understanding these influences can be crucial for optimizing the use of the compound .

Safety and Hazards

The safety information for similar compounds is available . For instance, the Material Safety Data Sheet (MSDS) for 4-amino-N-3-pyridinylbenzamide is available for reference .

properties

IUPAC Name

4-amino-N-[4-(2-pyridin-3-yl-1,3-thiazol-5-yl)pyrimidin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O2S2/c19-13-3-5-14(6-4-13)28(25,26)24-18-21-9-7-15(23-18)16-11-22-17(27-16)12-2-1-8-20-10-12/h1-11H,19H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKTWIYBLBCGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(S2)C3=NC(=NC=C3)NS(=O)(=O)C4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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